N-Dihydrocinnamoylaminocaproic Acid, N-Hydroxysuccinimide Ester N-Dihydrocinnamoylaminocaproic Acid, N-Hydroxysuccinimide Ester
Brand Name: Vulcanchem
CAS No.: 334616-48-7
VCID: VC20762758
InChI: InChI=1S/C19H24N2O5/c22-16(11-10-15-7-3-1-4-8-15)20-14-6-2-5-9-19(25)26-21-17(23)12-13-18(21)24/h1,3-4,7-8H,2,5-6,9-14H2,(H,20,22)
SMILES: C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCC2=CC=CC=C2
Molecular Formula: C19H24N2O5
Molecular Weight: 360.4 g/mol

N-Dihydrocinnamoylaminocaproic Acid, N-Hydroxysuccinimide Ester

CAS No.: 334616-48-7

Cat. No.: VC20762758

Molecular Formula: C19H24N2O5

Molecular Weight: 360.4 g/mol

* For research use only. Not for human or veterinary use.

N-Dihydrocinnamoylaminocaproic Acid, N-Hydroxysuccinimide Ester - 334616-48-7

Specification

CAS No. 334616-48-7
Molecular Formula C19H24N2O5
Molecular Weight 360.4 g/mol
IUPAC Name (2,5-dioxopyrrolidin-1-yl) 6-(3-phenylpropanoylamino)hexanoate
Standard InChI InChI=1S/C19H24N2O5/c22-16(11-10-15-7-3-1-4-8-15)20-14-6-2-5-9-19(25)26-21-17(23)12-13-18(21)24/h1,3-4,7-8H,2,5-6,9-14H2,(H,20,22)
Standard InChI Key JRMHGRWWBXTZOR-UHFFFAOYSA-N
SMILES C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCC2=CC=CC=C2
Canonical SMILES C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCC2=CC=CC=C2

Introduction

Chemical Properties and Structure

N-Dihydrocinnamoylaminocaproic Acid, N-Hydroxysuccinimide Ester is an organic compound with specific chemical and physical properties that define its behavior in various chemical reactions and potential biological applications.

Basic Chemical Information

The compound is characterized by the following fundamental properties:

PropertyValue
CAS Number334616-48-7
Molecular FormulaC₁₉H₂₄N₂O₅
Molecular Weight360.4 g/mol
Physical StateColorless oil (after synthesis)

The compound belongs to the broader family of cinnamide derivatives, which contain the characteristic cinnamoyl structure. Structurally, N-Dihydrocinnamoylaminocaproic Acid, N-Hydroxysuccinimide Ester incorporates both a dihydrocinnamoyl group and a caproic acid component linked via an amide bond, with the carboxyl terminus activated as an N-hydroxysuccinimide ester .

Structural Characteristics

The structure of N-Dihydrocinnamoylaminocaproic Acid, N-Hydroxysuccinimide Ester features:

  • A dihydrocinnamoyl group (phenylpropanoyl moiety)

  • An aminocaproic acid chain (6-carbon amino acid)

  • A terminal N-hydroxysuccinimide ester group

This particular configuration makes the compound reactive toward nucleophiles, especially primary amines, which is a characteristic that enhances its potential utility in bioconjugation reactions .

Synthesis Methods

The synthesis of N-Dihydrocinnamoylaminocaproic Acid, N-Hydroxysuccinimide Ester has been documented with specific reaction conditions and steps that yield the compound with good efficiency.

Documented Synthesis Procedure

According to the available literature, the compound is synthesized through a straightforward procedure involving the activation of the carboxylic acid group with disuccinimidyl carbonate in the presence of pyridine as a base catalyst .

Reaction ParametersValues
ReagentsDisuccinimidyl carbonate (155 mg, 604 μmoles), Compound 31 (159 mg, 604 μmoles), Pyridine (97.7 μL, 1.21 mmoles)
SolventAcetonitrile (1 mL)
TemperatureRoom temperature (approximately 20°C)
Reaction Time2.5 hours
Yield72% (156 mg, 433 μmoles)

Synthetic Pathway

The specific synthetic pathway involves the following steps:

  • Preparation of a solution containing the precursor compound (referred to as "31" in the literature) and pyridine in acetonitrile

  • Addition of disuccinimidyl carbonate to the solution

  • Stirring the reaction mixture at room temperature for 2.5 hours

  • During this period, the solution becomes clear and gas evolution is observed

  • Work-up by adding the solution to ethyl acetate (5 mL)

  • Washing with 1 N HCl (2 × 1 mL) and saturated aqueous NaHCO₃ (2 × 1 mL)

  • Drying over MgSO₄

  • Concentration in vacuo to yield the final product as a colorless oil

Analytical Confirmation

CompoundSubstituent PatternFold Activation (10 μM)
1gm-hydroxy group with Cl at R₂15.6-fold
1aCl at para-position of N-phenyl ring15.3-fold
1fm-hydroxy group with NMe₂ at R₂8.85-fold
1bNMe₂ at R₂10.3-fold
1cOMe at R₂7.28-fold

These findings suggest that the structural features and substitution patterns of cinnamide derivatives significantly influence their biological activity .

Anticancer Properties

Cinnamide-fluorinated derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. For example, an imidazolone derivative bearing an N-(N-pyrimidin-2-ylbenzenesulphamoyl) moiety displayed antiproliferative activity against HepG2 liver cancer cells with an IC₅₀ value of 4.23 μM, comparable to the standard drug staurosporin (IC₅₀ = 5.59 μM) .

Additionally, some N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives have shown promising activity against human cervical HeLa, ovarian SKOV-3, and breast MCF-7 cancer cell lines with IC₅₀ values below 10 μg/mL .

Antimicrobial Activity

Several N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives have demonstrated significant antimicrobial activity against various bacterial strains, especially Gram-positive bacteria such as Staphylococcus and Enterococcus species, with MIC values as low as 1-4 μg/mL .

Antioxidant Properties

Some cinnamide derivatives have shown notable antioxidant properties. For instance, compounds 16f and 17d demonstrated strong antiradical properties in DPPH and ABTS assays with IC₅₀ values of 310.50 ± 0.73 and 574.41 ± 1.34 μg/mL in DPPH assay, respectively .

Structure-Activity Relationships

Research on various cinnamide derivatives has revealed important structure-activity relationships that may be relevant to understanding the potential properties of N-Dihydrocinnamoylaminocaproic Acid, N-Hydroxysuccinimide Ester:

  • The presence and position of electron-donating groups (such as hydroxy or methoxy groups) significantly influence biological activity

  • Meta-hydroxy groups can enhance electrophilic effects through electronegative induction

  • The nature of substituents on the N-phenyl ring plays a crucial role in determining biological activity

  • Compounds with a nitrile group as an electron-withdrawing group typically show poorer activity than those with electron-donating groups

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